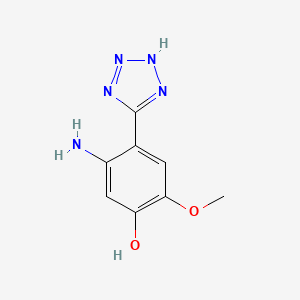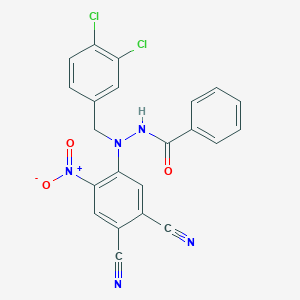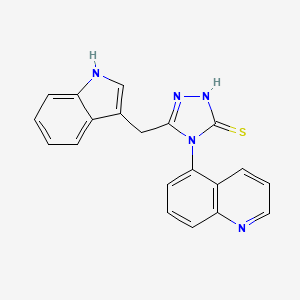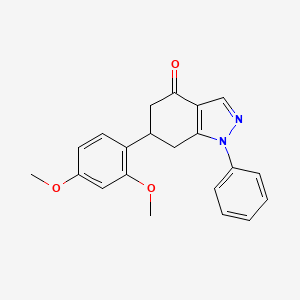![molecular formula C21H21N3O6 B11050291 3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B11050291.png)
3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a hydroxy-methyl-oxo-pyran ring, and an imidazole ring, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]PROPANAMIDE involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Hydroxy-Methyl-Oxo-Pyran Ring: This step involves the condensation of appropriate aldehydes with malonic acid derivatives, followed by cyclization.
Formation of the Imidazole Ring: This can be synthesized through the reaction of glyoxal with ammonia and formaldehyde.
Coupling Reactions: The final step involves coupling the benzodioxole, hydroxy-methyl-oxo-pyran, and imidazole intermediates through amide bond formation using reagents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and imidazole groups.
Reduction: Reduction reactions can occur at the oxo-pyran ring, converting the ketone to an alcohol.
Substitution: The benzodioxole and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Biomolecular Interactions: Study of its interactions with proteins and nucleic acids.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.
Therapeutics: Investigation of its therapeutic effects in various diseases.
Industry
Material Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: As a precursor or intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]PROPANAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzodioxole and imidazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The hydroxy-methyl-oxo-pyran ring can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]PROPANAMIDE
- **3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]PROPANAMIDE
Uniqueness
The unique combination of benzodioxole, hydroxy-methyl-oxo-pyran, and imidazole rings in 3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]PROPANAMIDE provides it with distinct chemical properties and potential applications that are not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H21N3O6 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]propanamide |
InChI |
InChI=1S/C21H21N3O6/c1-12-6-16(25)20(21(27)30-12)15(13-2-3-17-18(7-13)29-11-28-17)8-19(26)23-5-4-14-9-22-10-24-14/h2-3,6-7,9-10,15,25H,4-5,8,11H2,1H3,(H,22,24)(H,23,26) |
InChI Key |
BAGFKDJVHQFKGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)NCCC2=CN=CN2)C3=CC4=C(C=C3)OCO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,3-Dibromopropyl)sulfonyl]octane](/img/structure/B11050213.png)
![N-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-ylmethyl)-3,4-dimethoxy-N-methylbenzenesulfonamide](/img/structure/B11050224.png)
![7-(2-ethoxy-3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11050235.png)
![Ethyl 4-[({4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11050236.png)
![2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11050243.png)
![(2E)-3-[(2,5-dimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11050249.png)

![3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11050267.png)
![3-(2,5-Dichlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050268.png)

![4-bromo-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11050270.png)
![N-(3-chloro-2-methylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide](/img/structure/B11050277.png)

